2-Bromo-6-ethoxy-3-nitropyridine
Overview
Description
2-Bromo-6-ethoxy-3-nitropyridine is a pyridine derivative . It is a heterocyclic compound containing a bromine atom, an ethoxy group, and a nitro group.
Synthesis Analysis
The synthesis of this compound can be achieved from 3-nitropyridine-2-amine . A process for the preparation of nitropyridine derivatives has been described in a patent .Molecular Structure Analysis
The molecular formula of this compound is C7H7BrN2O3 . The structure of this compound includes a bromine atom, an ethoxy group, and a nitro group attached to a pyridine ring .Chemical Reactions Analysis
Nitropyridines, including this compound, have unique reactivity and potential applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for the study of biochemical and physiological processes.Physical And Chemical Properties Analysis
The molecular weight of this compound is 247.04600 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Solvent Reactivity Studies
The reactivity of 2-bromo-6-ethoxy-3-nitropyridine in various solvents, particularly towards ammonia, has been explored. Higher solvent polarity was found to accelerate substitution processes, impacting the replacement of substituents in specific positions relative to the nitro group. This knowledge is crucial for synthesizing specific aminopyridine derivatives (Hertog & Jouwersma, 1953).
Synthesis Pathways
Studies have demonstrated methods to synthesize 2-amino-5-ethoxypyridine, starting from 2-aminopyridine and 3-ethoxypyridine, involving this compound as an intermediate. This highlights its role in the formation of compounds that could be significant in various chemical and pharmaceutical applications (Hertog et al., 2010).
Amination Reactions
The compound's behavior in amination reactions, particularly with potassium amide in liquid ammonia, has been studied. This research provides insights into the synthesis of amino derivatives and potential ring transformations, contributing to a deeper understanding of its chemical behavior and possible applications in organic synthesis (Streef & Hertog, 2010).
Nitration Studies
Research on the nitration of pyridine derivatives, including this compound, has revealed insights into the directive influence of different groups during these reactions. Such studies are crucial for understanding the formation of nitro compounds and their potential applications (Hertog et al., 2010).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-6-ethoxy-3-nitropyridine belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Nitropyridines are known to undergo reactions with n2o5 in an organic solvent to give the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals, suggesting that they may be involved in a variety of biochemical pathways .
Result of Action
As a nitropyridine derivative, it is likely to be involved in various chemical reactions contributing to the synthesis of pharmaceuticals and agrochemicals .
Future Directions
properties
IUPAC Name |
2-bromo-6-ethoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWJSKHRBYGHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355768 | |
Record name | 2-bromo-6-ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
857992-18-8 | |
Record name | 2-bromo-6-ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does solvent polarity influence the reactivity of 2-bromo-6-ethoxy-3-nitropyridine with ammonia?
A1: Research indicates that increasing solvent polarity accelerates the substitution reactions of this compound with ammonia []. This effect is particularly pronounced for substituents located at the ortho or para positions relative to the nitro group on the pyridine ring. The study highlights how solvent choice can be strategically employed to favor specific substitution pathways in this compound.
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